Product packaging for Deoxy-5-methylcytidylic acid(Cat. No.:CAS No. 2498-41-1)

Deoxy-5-methylcytidylic acid

Cat. No.: B1583386
CAS No.: 2498-41-1
M. Wt: 321.22 g/mol
InChI Key: RGDVNLHBCKWZDA-XLPZGREQSA-N
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Description

Deoxy-5-methylcytidylic acid (2'-Deoxy-5-methylcytidine 5'-monophosphate, d5MCMP) is a nucleotide of significant research interest, particularly in the study of unusual DNA modification systems. It has a molecular formula of C10H16N3O7P and a molecular weight of 321.227 g/mol . This compound is critically involved in a unique biosynthetic pathway identified in the Xanthomonas oryzae phage Xp12, where it entirely replaces deoxycytidylic acid (dCMP) in the phage's DNA . The enzymatic synthesis of this compound occurs at the nucleotide level, where deoxycytidylate C-methyltransferase facilitates the reaction using dCMP and formaldehyde in the presence of 5,6,7,8-tetrahydrofolic acid (THFA) . This methylation process, which uses a derivative of serine rather than methionine as the methyl donor, provides a valuable model for studying alternative biological methylation pathways . For researchers, this compound is essential for enzymology studies and as a standard in analytical techniques. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This makes it an important analyte in method development for the pharmacokinetic study of nucleotides and the isolation of impurities in preparative separation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N3O7P B1583386 Deoxy-5-methylcytidylic acid CAS No. 2498-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDVNLHBCKWZDA-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179693
Record name Deoxy-5-methylcytidylic acid
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Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2498-41-1
Record name 5-Methyl dCMP
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Record name Deoxy-5-methylcytidylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxy-5-methylcytidylic acid
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Record name 2'-deoxy-5-methylcytidine 5'-monophosphate
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Enzymatic Regulation of Deoxy 5 Methylcytidylic Acid Homeostasis

DNA Methyltransferases (DNMTs) and 5-Methylcytosine (B146107) Deposition

DNA methylation is established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the fifth carbon of a cytosine residue, forming 5-methylcytosine. In mammals, this process predominantly occurs within the context of CpG dinucleotides.

Mechanisms of 5-Methylcytosine Catalysis and Integration

The catalytic mechanism for cytosine-C5 methylation is a complex, multi-step process shared among DNMTs. nih.gov A key feature of this mechanism is the "base-flipping" process, where the target cytosine is rotated completely out of the DNA double helix and into the enzyme's catalytic pocket. cardiff.ac.uk

The reaction proceeds as follows:

Nucleophilic Attack : A conserved cysteine residue within the DNMT's active site performs a nucleophilic attack on the C6 position of the target cytosine ring. nih.govresearchgate.netresearchgate.net

Covalent Intermediate Formation : This attack forms a transient covalent bond between the enzyme and the cytosine base. nih.govcardiff.ac.ukresearchgate.net This step activates the C5 position of the cytosine, making it susceptible to methylation. researchgate.net

Methyl Group Transfer : The activated C5 carbon then attacks the methyl group of the cofactor S-adenosylmethionine (SAM), transferring the methyl group to the cytosine. researchgate.net This results in the formation of S-adenosylhomocysteine (SAH).

Proton Abstraction and β-Elimination : A basic residue in the active site abstracts a proton from the C5 position. nih.gov This is followed by a β-elimination step, which resolves the covalent intermediate, reforms the C5-C6 double bond in the cytosine ring, and releases the enzyme from the now-methylated DNA. nih.govresearchgate.net

This intricate process ensures the precise and stable addition of a methyl group to the cytosine base, integrating it into the DNA strand.

Regulation of DNMT Activity and Cellular Context

The activity and stability of DNMTs are tightly regulated to ensure proper DNA methylation. This regulation occurs through multiple mechanisms, including post-translational modifications (PTMs) and interactions with other proteins, often in a cell-cycle-dependent manner.

Post-Translational Modifications (PTMs): DNMT1, in particular, is subject to a wide array of PTMs that dynamically control its function. nih.gov

Phosphorylation : Can affect DNMT1's stability and its interaction with other proteins. researchgate.net

Acetylation : Acetylation by Tip60 can lead to DNMT1 ubiquitination and subsequent degradation. researchgate.netnih.gov Conversely, deacetylation by HDAC1 stabilizes the protein. researchgate.net

Methylation : Methylation of DNMT1 by SET7 targets it for degradation, a process that is reversed by the demethylase LSD1, which stabilizes DNMT1. nih.govnih.gov

Ubiquitination and SUMOylation : These modifications also play roles in regulating DNMT1 stability and activity. nih.gov

O-GlcNAcylation : This glucose-sensitive modification has been shown to inhibit the methyltransferase activity of DNMT1, linking cellular metabolism to epigenetic regulation. elifesciences.org

Cellular Context and Signaling Pathways: DNMT activity is often coupled with the cell cycle. For instance, DNMT1 protein levels peak during the S phase, where it is recruited to replication forks through its interaction with Proliferating Cell Nuclear Antigen (PCNA) to perform its maintenance function. nih.gov

Ten-Eleven Translocation (TET) Enzymes and Deoxy-5-methylcytidylic Acid Oxidation

While DNMTs establish and maintain 5mC, the Ten-eleven translocation (TET) family of enzymes initiates its removal. TETs are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of the methyl group of 5mC. nih.govresearchgate.net This oxidative process is the first step in active DNA demethylation and also generates novel epigenetic marks with distinct functions.

TET Isoforms and Iterative Oxidation of 5-Methylcytosine to 5-Hydroxymethylcytosine (B124674), 5-Formylcytosine (B1664653), and 5-Carboxylcytosine

The mammalian TET family comprises three members: TET1, TET2, and TET3. nih.govamerigoscientific.com These enzymes are expressed in various isoforms arising from alternative promoters or splicing, and their expression patterns differ across tissues and developmental stages. nih.govwikipedia.orgresearchgate.net For example, a specific TET3 isoform is highly expressed in oocytes and zygotes and is crucial for the rapid demethylation of the paternal genome after fertilization. nih.govwikipedia.org

TET enzymes catalyze a series of three consecutive oxidation reactions on the methyl group of 5mC: nih.govnih.gov

5mC to 5-hydroxymethylcytosine (5hmC) : The first oxidation step converts 5mC to 5hmC. nih.gov 5hmC is often considered the "sixth base" of the genome and is a relatively stable epigenetic mark, particularly abundant in the brain.

5hmC to 5-formylcytosine (5fC) : TET enzymes can further oxidize 5hmC to 5fC. nih.govacs.org

5fC to 5-carboxylcytosine (5caC) : The final oxidation step converts 5fC to 5caC. nih.govacs.org

Both 5fC and 5caC are generally present at much lower levels in the genome than 5hmC and are considered transient intermediates in the DNA demethylation pathway. acs.org

Oxidized DerivativeGenerated FromEnzymePrimary Role
5-Hydroxymethylcytosine (5hmC)5-Methylcytosine (5mC)TET1, TET2, TET3Stable epigenetic mark; intermediate in demethylation.
5-Formylcytosine (5fC)5-Hydroxymethylcytosine (5hmC)TET1, TET2, TET3Transient intermediate in active demethylation.
5-Carboxylcytosine (5caC)5-Formylcytosine (5fC)TET1, TET2, TET3Transient intermediate; substrate for TDG-mediated repair.

Active and Passive DNA Demethylation Pathways Involving Oxidized this compound Derivatives

The oxidized derivatives of 5mC are central to two distinct pathways of DNA demethylation: a passive, replication-dependent pathway and an active, replication-independent pathway.

Passive DNA Demethylation: This pathway is linked to DNA replication. The maintenance methyltransferase DNMT1 recognizes 5hmC poorly. nih.govoup.com Consequently, when a DNA strand containing 5hmC is replicated, the newly synthesized strand is not efficiently methylated at the corresponding position. This leads to a gradual, "passive" dilution of the 5hmC mark (and the original 5mC mark from which it was derived) with each round of cell division. oup.comnih.govbiomodal.comnih.gov This process of active modification followed by passive dilution is one mechanism by which methylation patterns can be erased in proliferating cells. abcam.com

Active DNA Demethylation: This pathway involves the enzymatic removal of the modified base and its replacement with an unmodified cytosine, independent of DNA replication. abcam.com The higher oxidation products, 5fC and 5caC, are key substrates for this process. nih.gov

Recognition and Excision : The enzyme Thymine-DNA Glycosylase (TDG) recognizes and excises 5fC and 5caC from the DNA backbone. nih.govnih.govpurdue.edunih.gov

Base Excision Repair (BER) : The excision by TDG creates an abasic (AP) site. oup.com This site is then processed by the Base Excision Repair (BER) machinery, which ultimately inserts an unmodified cytosine, thereby completing the demethylation cycle. purdue.eduoup.comfrontiersin.org

This TET-TDG-BER pathway represents a complete mechanism for the active reversal of DNA methylation, allowing for dynamic regulation of the epigenome in both dividing and non-dividing cells, such as neurons. frontiersin.org

Regulation of TET Enzyme Activity and Co-factors

The enzymatic activity of Ten-Eleven Translocation (TET) proteins is crucial for the oxidation of 5-methylcytosine (5mC), a key step in DNA demethylation. This process is dependent on several co-factors and is subject to various regulatory mechanisms. TET enzymes are alpha-ketoglutarate (B1197944) (α-KG) dependent dioxygenases that catalyze the oxidation of 5mC by incorporating an oxygen atom from molecular oxygen (O2) into the methyl group of 5mC. wikipedia.org This reaction requires the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate, which is converted to succinate (B1194679) and carbon dioxide during the reaction. wikipedia.orgresearchgate.net Vitamin C (ascorbate) can enhance TET activity, potentially by reducing the iron ion from Fe(III) back to its active Fe(II) state. researchgate.net

Conversely, certain metabolites can inhibit TET activity. The oncometabolite 2-hydroxyglutarate (2-HG), which is structurally similar to α-KG, acts as a competitive inhibitor of TET enzymes. researchgate.net Hypoxia, or a lack of oxygen, also inhibits TET function. researchgate.netnih.gov

The activity of TET proteins is also regulated by interacting partner proteins. nih.gov For instance, CXXC4 and CXXC5 interact with the catalytic domain of TET2 and the shorter isoforms of TET1 and TET3, recruiting them to DNA. nih.gov The CXXC domains of CXXC4 and CXXC5 preferentially bind to unmethylated CpG islands in gene promoter regions, thereby helping to maintain their hypomethylated state. nih.gov Interestingly, while CXXC5 can form a complex that positively regulates the transcription of pluripotency genes and TET enzymes, CXXC4 negatively regulates TET2 activity by promoting its degradation. nih.gov

Factor Effect on TET Enzyme Activity Mechanism of Action
Fe(II) Essential Co-factorBinds to the catalytic domain, facilitating the insertion of 5mC into the catalytic pocket. nih.gov
α-ketoglutarate (α-KG) Essential Co-substrateOxidized to succinate and CO2, coupled with the oxidation of 5mC. wikipedia.orgresearchgate.net
Molecular Oxygen (O2) Essential SubstrateProvides the oxygen atom for the hydroxylation of 5mC. wikipedia.orgresearchgate.net
Vitamin C (Ascorbate) EnhancerPotentially reduces Fe(III) to Fe(II), reactivating the enzyme. researchgate.net
2-hydroxyglutarate (2-HG) InhibitorCompetitive inhibitor that binds to the α-KG binding site. researchgate.net
Hypoxia InhibitorLack of the essential substrate, molecular oxygen. researchgate.netnih.gov
CXXC4 Negative Regulator (of TET2)Promotes caspase-mediated degradation of TET2 protein. nih.gov
CXXC5 Positive RegulatorForms a complex that positively regulates TET enzyme transcription. nih.gov

Methyl-CpG-Binding Domain (MBD) Proteins and 5-Methylcytosine Recognition

Structural Basis of MBD Protein-Methylated DNA Interaction

Proteins containing a Methyl-CpG-binding domain (MBD) are key interpreters of DNA methylation patterns. nih.gov The MBD, a domain of approximately 70-75 amino acid residues, specifically recognizes and binds to DNA containing methylated CpG dinucleotides. wikipedia.org The structural basis of this interaction has been elucidated through NMR and X-ray crystallography studies. oup.com The MBD folds into a characteristic alpha/beta sandwich structure, which consists of a layer of a twisted beta sheet backed by an alpha helix and a C-terminal hairpin loop. wikipedia.org

This structure allows the MBD to interact with the major groove of methylated DNA. wikipedia.orgoup.com The recognition of the methylated CpG site is highly specific, involving both hydrophobic and hydrophilic interactions. oup.com The methyl groups of the 5-methylcytosines are buried within the interface between the MBD and the DNA. oup.com A key feature of this interaction is the "stair motif," where conserved arginine residues form hydrogen bonds with the guanine (B1146940) bases and stack against the methyl-cytosines. oup.comnih.gov These arginine residues are critical for the specific recognition of the mCpG dinucleotide. oup.comoup.com The interaction is further stabilized by cation-π interactions between the 5-methylcytosine and arginine. nih.gov

MBD Protein Function in Transcriptional Repression and Chromatin Remodeling

MBD proteins act as transcriptional repressors by linking DNA methylation to the machinery of chromatin remodeling. nih.govwikipedia.org Upon binding to methylated DNA, MBD proteins recruit a variety of co-repressor complexes that modify chromatin structure, leading to a repressive chromatin environment and gene silencing. nih.govwikipedia.orgoup.com

A primary mechanism of MBD-mediated transcriptional repression is the recruitment of histone deacetylase (HDAC) complexes. wikipedia.orgsci-hub.box HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. For example, MBD2 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which possesses both histone deacetylase and nucleosome remodeling activities. tandfonline.comnih.gov

In addition to HDAC recruitment, MBD proteins can also direct other chromatin modifications. MBD1, for instance, is involved in directing histone methylation to sites of DNA methylation. tandfonline.com MeCP2 can coordinate both histone methylation and histone deacetylation at the same methylated locus through its interactions with cofactors like the CoREST complex. tandfonline.com Furthermore, some MBD proteins, such as MBD2, have a transcriptional repression domain (TRD) that can directly inhibit transcription. sci-hub.boxtandfonline.com

MBD Protein Associated Complex/Mechanism Function in Transcriptional Repression
MBD1 Directs histone methylationMaintains heterochromatin and represses transcription. tandfonline.com
MeCP2 CoREST complex, histone methylation, nucleosome remodelingCoordinates histone deacetylation and methylation, leading to heterochromatin clustering. tandfonline.com
MBD2 NuRD/Mi-2 complexRecruits histone deacetylase and nucleosome remodeling activities. tandfonline.comnih.gov
MBD3 NuRD/Mi-2 complexEssential for the formation and stability of the NuRD/Mi-2 complex. tandfonline.com

Specificity of MBD Protein Binding to this compound Sites

The binding specificity of MBD proteins to methylated DNA varies among the different family members. nih.gov In general, MBD proteins exhibit a preference for DNA containing 5-methylcytosine, with negligible affinity for unmethylated DNA. wikipedia.org However, the degree of this preference and the influence of the surrounding DNA sequence can differ.

In vitro studies have demonstrated that MeCP2, MBD1, and MBD2 show a strong preference for binding to 5-mC over unmodified cytosine. tandfonline.com The density of CpG methylation can also influence binding, with a higher density of methylated CpGs leading to increased binding affinity. tandfonline.com In contrast to other MBDs, mammalian MBD3 does not bind specifically to methylated DNA but can associate with unmethylated DNA. tandfonline.comnih.gov This is due to key amino acid differences in its MBD. tandfonline.com

Recent research has expanded the known binding repertoire of MBD proteins. Some MBD domains have been shown to bind to both methylated and unmethylated CA dinucleotides, with a preference for the CAC sequence motif. nih.govnih.gov In these instances, the MBD domain recognizes the complementary TG dinucleotide. nih.govnih.gov The presence of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5mC, generally inhibits the binding of MBD proteins such as MBD1, MBD2, and MBD4. nih.gov

Deaminases and this compound Modification/Excision

Role of Deaminases in Nucleotide Metabolism and DNA Integrity

Deaminases are a superfamily of enzymes that catalyze the hydrolytic deamination of nucleobases in both free nucleotides and within DNA and RNA. nih.gov This process can have significant consequences for nucleotide metabolism and the integrity of genetic material. The deamination of nucleobases can lead to the formation of non-canonical bases, such as xanthine (B1682287) from guanine, hypoxanthine (B114508) from adenine, and uracil (B121893) from cytosine. nih.govresearchgate.net These altered bases are miscoding and mutagenic if not repaired. nih.govresearchgate.net

Deamination can occur through several mechanisms, including spontaneous hydrolysis, exposure to nitrosative agents, and the action of deaminase enzymes. nih.gov Perturbations in purine (B94841) nucleotide metabolism can also lead to the incorporation of deaminated purine intermediates, such as hypoxanthine and xanthine, into DNA and RNA. nih.gov For example, defects in enzymes like IMP dehydrogenase or adenylosuccinate synthetase can lead to an accumulation of IMP, which can be converted to dITP and subsequently incorporated into DNA as hypoxanthine. nih.gov

The cellular response to deaminated bases involves DNA repair pathways that excise the damaged base and replace it with the correct one. However, the presence of these modified bases can interfere with cellular processes. For instance, the incorporation of hypoxanthine into DNA can disrupt DNA replication and transcription due to its ability to base-pair with cytosine. researchgate.net

Specificity of Deaminases for 5-Methylcytosine

The enzymatic deamination of cytosine bases is a critical process in various biological contexts, including DNA repair and epigenetic regulation. The specificity of deaminases for 5-methylcytosine (5mC), the methylated form of cytosine, versus unmodified cytosine varies significantly among different enzymes and is a key factor in their biological function.

While the spontaneous deamination of 5-methylcytosine to thymine (B56734) is a known source of C-to-T transition mutations, enzymatic deamination is a controlled process with significant implications for cellular activity. wikipedia.org The activation-induced cytidine (B196190) deaminase/apolipoprotein B mRNA-editing enzyme complex (AID/APOBEC) family of enzymes in mammals can deaminate 5mC and its derivative, 5-hydroxymethylcytosine (5hmC). wikipedia.orgfrontiersin.org This action is a component of active DNA demethylation pathways, where the resulting T:G or 5-hydroxymethyluracil:G mismatches are recognized and processed by the base excision repair (BER) machinery. wikipedia.orgfrontiersin.org

However, the efficiency and substrate preference can be quite distinct. For instance, the well-studied cytosine deaminase from Escherichia coli, CodA, does not accept 5-methylcytosine as a substrate. nih.gov This observation led to the search for other bacterial deaminases with the ability to catabolize the significant amounts of 5-methylcytosine produced in prokaryotes. nih.gov

Subsequent phylogenetic screening identified several bacterial enzymes that efficiently deaminate 5-methylcytosine to thymine. nih.gov A key determinant for this specificity was found to be a "discriminating" residue in the active site, corresponding to Asp-314 in the E. coli CodA, which is not conserved in the 5mC-active enzymes. nih.gov Detailed kinetic analysis of these enzymes revealed their high efficiency in processing 5-methylcytosine. nih.gov

Kinetic Parameters of Bacterial Deaminases for 5-Methylcytosine
Enzyme (Source Organism)Locus Tagkcat/Km (M⁻¹s⁻¹)
Klebsiella pneumoniaeKpn006321.4 x 10⁵
Rhodobacter sphaeroidesRsp03412.9 x 10⁴
Corynebacterium glutamicumNCgl00751.1 x 10³

This table displays the catalytic efficiency (kcat/Km) of three bacterial cytosine deaminases that were found to effectively deaminate 5-methylcytosine to thymine. Data sourced from a comprehensive phylogenetic screen of CodA sequence homologues. nih.gov

More recently, research has focused on discovering and engineering deaminases with high selectivity for 5mC over cytosine for biotechnological applications, such as methylome sequencing. biorxiv.org Some newly discovered deaminases exhibit a strong preference for 5mC in both mononucleotide and single-stranded DNA substrates. biorxiv.org This specificity allows for the direct conversion of methylated cytosines while leaving unmodified cytosines intact, enabling precise identification of methylation sites. biorxiv.org

Furthermore, protein engineering has yielded deaminase variants with tailored specificities. For example, mutants of the human APOBEC3A (A3A) enzyme have been created to possess distinct deamination capabilities for cytosine, 5mC, and 5hmC. rsc.org One such engineered mutant, eA3A-M5, can fully deaminate cytosine, partially deaminate 5mC, and has no activity towards 5hmC. rsc.org This differential activity forms the basis of advanced sequencing methods that can simultaneously quantify the levels of all three cytosine variants at specific genomic locations. rsc.org

The specificity of these enzymes is not only crucial for their biological roles but also provides a powerful toolkit for molecular biology research, particularly in the field of epigenetics.

Biological Functions and Regulatory Roles of Deoxy 5 Methylcytidylic Acid

Gene Expression and Transcriptional Silencing Mediated by 5-Methylcytosine (B146107)

The methylation of cytosine residues, particularly within CpG dinucleotides, is a primary mechanism for the regulation of gene expression. The functional consequence of this methylation is highly dependent on its genomic context, with distinct effects observed when it occurs in promoter regions versus the gene body.

Promoter Methylation and Gene Repression

The methylation of CpG islands within the promoter regions of genes is a well-established mechanism for transcriptional silencing. nih.govnih.gov This process is fundamental to cellular differentiation, development, and the suppression of inappropriate gene expression.

Hypermethylation of promoter regions can physically impede the binding of transcription factors to their recognition sites on the DNA. Furthermore, methylated DNA can be recognized by specific proteins known as methyl-CpG-binding domain proteins (MBDs). These proteins, in turn, recruit larger protein complexes that include histone deacetylases (HDACs) and other chromatin-remodeling enzymes. This cascade of events leads to the deacetylation of histones, resulting in a more condensed chromatin structure, often referred to as heterochromatin. This compacted state renders the DNA inaccessible to the transcriptional machinery, effectively silencing gene expression.

A quantitative analysis of promoter methylation in breast cancer development revealed that aberrant hypermethylation of growth-regulatory genes is an early and frequent event. nih.gov For instance, the promoter of the RASSF1A gene showed methylation in both epithelial hyperplasia and intraductal papillomas, indicating its early involvement in tumorigenesis. nih.gov In contrast, aberrant methylation of the cyclin D2 and p16 gene promoters was predominantly found in cancerous epithelium. nih.gov Notably, increased methylation of the cyclin D2 gene was significantly associated with a higher grade of ductal carcinoma in situ. nih.gov

Quantitative Analysis of Promoter Methylation in Breast Cancer Progression
GenePathological StagePromoter Methylation StatusAssociated Outcome
RASSF1AEpithelial Hyperplasia, Intraductal PapillomasPresentEarly event in cancer development
14-3-3ςEpithelial Hyperplasia, Intraductal PapillomasPresentEarly event in cancer development
cyclin D2Cancerous EpitheliumIncreasedAssociated with higher tumor grade
p16Cancerous EpitheliumPresentRestricted to cancerous cells

Gene Body Methylation and Transcriptional Regulation

In contrast to the repressive role of promoter methylation, the presence of 5-methylcytosine within the body of a gene (exons and introns) is often positively correlated with active transcription. researchgate.nettaylorfrancis.com The precise mechanisms underlying this phenomenon are still being elucidated, but several hypotheses have been proposed.

One model suggests that gene body methylation may help to suppress transcription from cryptic or alternative promoters located within the gene, thereby ensuring the fidelity of transcription initiation from the correct start site. researchgate.net Another possibility is that it plays a role in regulating alternative splicing by marking exons and influencing the recruitment of splicing factors.

Research has shown that highly transcribed genes tend to have higher levels of gene body methylation. researchgate.net This suggests that this epigenetic mark may be involved in maintaining transcriptional elongation and efficiency. For example, studies have demonstrated a direct causal relationship between gene body methylation and transcription, where demethylation of gene bodies leads to a decrease in the expression of certain genes. researchgate.net

Relationship Between Gene Body Methylation and Transcription
Genomic RegionMethylation StatusGeneral Effect on TranscriptionProposed Mechanism
Gene Body (Exons/Introns)HighPositive Correlation with ExpressionSuppression of cryptic promoters, regulation of alternative splicing
Gene Body (Exons/Introns)LowLower Gene ExpressionPotential for spurious transcription initiation

Interaction with Non-coding RNAs in Epigenetic Regulation

The epigenetic landscape is further modulated by a complex interplay between DNA methylation and various classes of non-coding RNAs (ncRNAs). These molecules, which are not translated into proteins, can guide the DNA methylation machinery to specific genomic loci, thereby influencing gene expression.

Long non-coding RNAs (lncRNAs) have been shown to recruit DNA methyltransferases (DNMTs) to the promoter regions of target genes, leading to their silencing. This can occur through the formation of RNA-DNA triplexes or by acting as scaffolds for chromatin-modifying complexes.

MicroRNAs (miRNAs), another class of small ncRNAs, can also indirectly influence DNA methylation patterns. They can regulate the expression of DNMTs or other components of the epigenetic machinery, thereby globally affecting methylation levels. For instance, downregulation of certain miRNAs has been associated with increased expression of DNMTs and subsequent hypermethylation of tumor suppressor genes in cancer.

Genomic Stability and Integrity

Deoxy-5-methylcytidylic acid is not only a key regulator of gene expression but also plays a crucial role in maintaining the stability and integrity of the genome. It achieves this through the silencing of repetitive elements and its involvement in large-scale epigenetic phenomena such as X-chromosome inactivation and genomic imprinting.

Role in Suppressing Transposon Activity

A significant portion of the mammalian genome is composed of transposable elements (TEs), also known as "jumping genes." nih.gov These mobile DNA sequences have the potential to cause genomic instability by inserting themselves into new locations, which can disrupt gene function and lead to disease. DNA methylation is a primary defense mechanism that has evolved to suppress the activity of TEs. nih.gov

The majority of TEs are heavily methylated, which prevents their transcription and subsequent transposition. nih.gov This silencing is crucial for maintaining genomic integrity. Loss of DNA methylation has been shown to lead to the reactivation of TEs, which can result in increased mutation rates and chromosomal rearrangements. The methylation state of TEs can vary, with evolutionarily younger LINE1s (L1s) showing a more rapid loss of methylation during aging. biorxiv.org

Methylation Status and Activity of Transposable Elements
Transposable Element FamilyTypical Methylation StateEffect of MethylationConsequence of Demethylation
LINEs (Long Interspersed Nuclear Elements)HypermethylatedTranscriptional RepressionActivation and Transposition
SINEs (Short Interspersed Nuclear Elements)HypermethylatedTranscriptional RepressionActivation and Transposition
LTRs (Long Terminal Repeats)HypermethylatedTranscriptional RepressionActivation and Transposition
DNA TransposonsHypermethylatedTranscriptional RepressionActivation and Transposition

Contributions to Chromosome X Inactivation and Genomic Imprinting

X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is transcriptionally silenced in a process known as X-chromosome inactivation (XCI). This mechanism ensures dosage compensation between males (XY) and females (XX). DNA methylation plays a critical role in the maintenance of the inactive state of the X chromosome (Xi). While the initiation of XCI is driven by the long non-coding RNA XIST, the long-term silencing is locked in by DNA methylation of CpG islands in the promoter regions of genes on the Xi. pnas.orggatech.edu However, not all genes on the inactive X are silenced; about 15% escape inactivation, and the promoter regions of these "escapee" genes are typically hypomethylated. nih.gov

Genomic Imprinting: Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of certain genes in a parent-of-origin-specific manner. oup.complos.org This means that for these genes, only the allele inherited from either the mother or the father is expressed. DNA methylation is the primary epigenetic mark responsible for establishing and maintaining these imprints. oup.com Specific regions of the genome, known as imprinting control regions (ICRs), are differentially methylated in the male and female germlines. plos.orgmdpi.com This differential methylation pattern is then maintained throughout development and dictates which parental allele will be expressed. oup.com For example, at some imprinted loci, the paternal allele is methylated and silenced, while the maternal allele is unmethylated and expressed, or vice versa. plos.org

Role of 5-Methylcytosine in X-Inactivation and Genomic Imprinting
Epigenetic PhenomenonRole of 5-MethylcytosineGenomic Regions InvolvedFunctional Consequence
X-Chromosome InactivationMaintenance of the inactive statePromoter CpG islands on the inactive X chromosomeDosage compensation between sexes
Genomic ImprintingEstablishment and maintenance of parental-specific gene expressionImprinting Control Regions (ICRs)Monoallelic gene expression

Cellular Differentiation and Development

The journey from a single totipotent zygote to a complex multicellular organism is orchestrated by a precise series of gene expression programs that guide cells to differentiate into specialized types. This compound plays a central role in this process by providing a stable epigenetic mark that can lock in cell fate decisions and ensure the faithful transmission of lineage-specific gene expression patterns through cell division.

Embryogenesis is characterized by extensive epigenetic remodeling, where patterns of this compound are dynamically established and erased in a highly regulated manner. These changes are crucial for resetting the epigenetic slate and establishing the appropriate gene expression profiles for subsequent development.

Immediately following fertilization, the paternal genome undergoes a rapid and active wave of demethylation, where this compound is converted to 5-hydroxymethylcytosine (B124674) and further oxidized derivatives. This process is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases. In contrast, the maternal genome experiences a more passive demethylation over several cell divisions. This global erasure of this compound patterns is essential for activating key developmental genes and establishing pluripotency in the early embryo.

Following this initial demethylation, a wave of de novo methylation occurs around the blastocyst stage, establishing new patterns of this compound. This process is carried out by the de novo DNA methyltransferases, DNMT3A and DNMT3B. These newly established methylation landscapes are then faithfully maintained by DNMT1 during subsequent cell divisions, ensuring the stability of cell-type-specific gene expression patterns.

Enzyme Function in Embryonic Epigenetic Remodeling
DNMT1 Maintenance of existing this compound patterns during DNA replication.
DNMT3A De novo methylation, establishing new this compound patterns during embryogenesis.
DNMT3B De novo methylation, crucial for establishing methylation patterns in early development.
TET1/2/3 Oxidation of this compound to its hydroxylated, formylated, and carboxylated derivatives, initiating active demethylation.

This dynamic interplay between demethylation and de novo methylation, centered on the modification of deoxycytidylic acid to this compound, is fundamental for the proper progression of embryogenesis.

As the embryo develops, cells begin to differentiate into the three primary germ layers: ectoderm, mesoderm, and endoderm. The specification of these lineages is accompanied by distinct and dynamic changes in the patterns of this compound. These lineage-specific methylation profiles contribute to the differential gene expression that defines each cell type.

For instance, the commitment of hematopoietic stem cells (HSCs) to specific blood cell lineages is heavily influenced by the dynamics of this compound. The enzyme DNMT3A is essential for the proper differentiation of HSCs. Loss of DNMT3A leads to impaired differentiation and an accumulation of undifferentiated stem cells, highlighting the critical role of this compound in silencing pluripotency-associated genes and activating lineage-specific genes.

During the specification of the three germ layers, distinct patterns of this compound are established at the promoter regions of key developmental genes. For example, genes crucial for mesodermal differentiation are often demethylated and activated in mesodermal precursors, while they remain methylated and silenced in ectodermal and endodermal lineages. This lineage-specific modulation of this compound levels ensures the appropriate expression of transcription factors and other regulatory proteins that drive the development of specialized tissues and organs.

Cell Lineage General Role of this compound Dynamics
Ectoderm Establishment of methylation patterns that silence non-ectodermal genes and permit the expression of genes required for neuronal and epidermal development.
Mesoderm Dynamic changes in methylation to allow for the expression of genes involved in the formation of muscle, bone, and connective tissues, while repressing genes of other lineages.
Endoderm Specific methylation profiles are established to facilitate the development of internal organs such as the liver, pancreas, and lungs by regulating the expression of key endodermal transcription factors.
Hematopoietic Stem Cells Precise regulation of this compound is critical for the balance between self-renewal and differentiation into various blood cell types.

Deoxy 5 Methylcytidylic Acid in Disease Pathogenesis

Aberrant Deoxy-5-methylcytidylic Acid Patterns in Cancer

The epigenetic landscape of cancer is characterized by profound and widespread alterations in DNA methylation. These changes are not random; they occur in specific patterns that contribute to the initiation and progression of tumors. Two of the most prominent and well-characterized of these aberrant patterns are global hypomethylation, which affects large portions of the genome, and regional hypermethylation, which is targeted to specific gene promoters.

A hallmark of many cancers is a genome-wide decrease in the levels of 5-methylcytosine (B146107), a phenomenon known as global hypomethylation. frontiersin.orgnih.govnih.gov This loss of methylation predominantly occurs in repetitive DNA sequences, which constitute a significant portion of the human genome. nih.gov In normal cells, the methylation of these repetitive elements is crucial for maintaining chromosomal stability.

The reduction of methylation in these regions can lead to genomic instability through several mechanisms. One major consequence is an increased rate of chromosomal rearrangements. researchgate.net Hypomethylation of repetitive sequences can facilitate illegitimate recombination between homologous repeats, leading to translocations, deletions, and other structural chromosomal abnormalities. nih.gov Furthermore, DNA hypomethylation has been linked to the activation of transposable elements, which can move around the genome and cause insertional mutagenesis, further contributing to genomic instability. nih.gov Studies in human cancer cell lines and mouse models have demonstrated a causal link between induced DNA hypomethylation and increased aneuploidy and chromosomal translocations. nih.govnih.gov This genomic instability is a driving force in tumor evolution, allowing cancer cells to acquire the genetic changes necessary for growth, invasion, and metastasis. nih.govdntb.gov.ua

In stark contrast to the global loss of methylation, cancer cells often exhibit localized regions of hypermethylation, particularly within CpG islands located in the promoter regions of genes. nih.govfrontiersin.orgresearchgate.net CpG islands are short stretches of DNA with a high frequency of CpG dinucleotides and are typically unmethylated in normal cells, allowing for the expression of associated genes. researchgate.netnih.gov In cancer, the aberrant methylation of these CpG islands can lead to the transcriptional silencing of critical tumor suppressor genes. nih.govfrontiersin.orgresearchgate.net This epigenetic silencing provides a mechanism for inactivating genes that would normally restrain cell growth and proliferation, and is functionally equivalent to a genetic mutation. researchgate.net The list of tumor suppressor genes silenced by promoter hypermethylation in various cancers is extensive and includes genes involved in cell cycle control, DNA repair, and apoptosis. nih.govfrontiersin.org

Conversely, DNA methylation patterns can also contribute to the activation of oncogenes. While global hypomethylation can lead to the aberrant expression of some genes, a more direct mechanism involves the hypomethylation of specific oncogene promoters, leading to their transcriptional activation. oup.combiorxiv.orgwisc.edu In normal cells, many oncogenes are kept in a silent state through DNA methylation. oup.combiorxiv.org The loss of this methylation in cancer cells can result in their inappropriate expression, driving uncontrolled cell growth and proliferation. wisc.edu For example, the activation of cancer-germline genes, which are normally expressed only in germ cells and are silenced by DNA methylation in somatic tissues, can be a consequence of DNA hypomethylation in tumors and contribute to oncogenesis. mdpi.com

Table 1: Aberrant DNA Methylation Patterns in Cancer

Methylation AlterationGenomic LocationConsequence in CancerAssociated Genes/Elements
Global Hypomethylation Repetitive DNA sequences, Intergenic regionsGenomic instability, Chromosomal rearrangements, Activation of transposable elementsLINE-1, Alu repeats, Satellite DNA
Hypermethylation CpG islands in gene promotersTranscriptional silencing of tumor suppressor genesp16, BRCA1, hMLH1, VHL
Oncogene Activation Gene promotersInappropriate gene expression, Uncontrolled cell growthCancer-germline genes (e.g., MAGE, GAGE)

5-hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine, is now recognized as a distinct epigenetic mark with important roles in gene regulation. nih.govoup.com In the context of cancer, a widespread and significant depletion of 5hmC is a common feature across a multitude of tumor types. nih.govresearchgate.net This loss of 5hmC is emerging as a hallmark of malignancy and is thought to contribute to carcinogenesis through several mechanisms. nih.govoup.com

The reduction in 5hmC levels can arise from mutations in the Ten-Eleven Translocation (TET) enzymes, which are responsible for converting 5mC to 5hmC. nih.gov Mutations in TET2, for instance, are frequently observed in hematological malignancies. nih.gov Additionally, mutations in the isocitrate dehydrogenase (IDH) genes can lead to the production of an oncometabolite that inhibits TET enzyme activity, resulting in decreased 5hmC levels. nih.gov

The functional consequences of 5hmC loss in cancer are multifaceted. Since 5hmC is an intermediate in the DNA demethylation pathway, its depletion may lead to the accumulation of DNA hypermethylation at specific genomic loci, including the promoters of tumor suppressor genes. oup.com Furthermore, 5hmC itself can act as a stable epigenetic mark that influences chromatin structure and gene expression. oup.com Its absence can therefore directly contribute to the altered transcriptional landscape of cancer cells. The global loss of 5hmC is being explored as a potential biomarker for cancer detection and prognosis. nih.gov

While the majority of epigenetic research has focused on the nuclear genome, recent studies have revealed that mitochondrial DNA (mtDNA) also undergoes methylation, and that these patterns are altered in cancer. wisc.edunih.govnih.gov Unlike nuclear DNA, mtDNA methylation appears to occur predominantly in a non-CpG context. wisc.eduqnl.qa

Emerging evidence suggests that mtDNA methylation plays a role in regulating mitochondrial gene expression and function. nih.gov Given the central role of mitochondria in cellular metabolism and apoptosis, alterations in mtDNA methylation can have significant implications for cancer biology. wisc.edu Studies have shown that the methylation patterns of mtDNA differ between normal and cancer cells. wisc.edunih.gov For instance, depletion of mtDNA has been shown to induce hypermethylation of nuclear DNA promoters of key cancer-related genes. nih.gov In some cancers, changes in mtDNA methylation have been linked to alterations in the expression of mitochondrially encoded genes involved in the electron transport chain, potentially impacting the metabolic reprogramming that is a hallmark of cancer cells. nih.govqnl.qa The investigation into mtDNA methylation in cancer is a relatively new field, but it holds the potential to provide new insights into the metabolic and energetic alterations that drive tumorigenesis and to identify novel therapeutic targets. wisc.edunih.gov

This compound in Neurological and Neurodevelopmental Disorders

The intricate processes of brain development and function are heavily reliant on precise epigenetic regulation. This compound and its hydroxylated form are particularly abundant in the central nervous system and play crucial roles in neuronal differentiation, synaptic plasticity, and memory formation. Consequently, disruptions in the normal patterns of these epigenetic marks are increasingly being implicated in the pathophysiology of a wide array of neurological and neurodevelopmental disorders.

5-hydroxymethylcytosine (5hmC) is exceptionally enriched in the brain compared to other tissues, suggesting a vital role in neuronal function. frontiersin.orgnih.gov Alterations in the levels and distribution of 5hmC have been observed in a variety of brain disorders, including neurodevelopmental and neurodegenerative conditions. nih.govfrontiersin.org

In the context of neurodevelopmental disorders , studies have linked changes in 5hmC to conditions such as Rett syndrome and autism spectrum disorder (ASD). nih.govbiologists.comnih.gov In mouse models of Rett syndrome, a neurodevelopmental disorder caused by mutations in the MeCP2 gene, alterations in global 5hmC levels have been reported. biologists.com MeCP2, a protein that binds to methylated DNA, has also been shown to bind to 5hmC, and its dysfunction in Rett syndrome may disrupt the normal epigenetic landscape, including the distribution of 5hmC. nih.gov In ASD, research has pointed to epigenetic modifications in genes critical for neuronal development, with some studies suggesting a role for dysregulated 5hmC. nih.gov

In neurodegenerative diseases , a growing body of evidence implicates aberrant 5hmC patterns. In Huntington's disease , a progressive brain disorder, a marked reduction in 5hmC has been observed in the brains of mouse models. oup.comoup.com This loss of 5hmC is thought to contribute to the impaired neurogenesis and neuronal dysfunction characteristic of the disease. frontiersin.orgoup.com Specifically, decreased levels of 5hmC have been found in the 5' untranslated region of the ADORA2A gene in the striatum of Huntington's disease patients, which is associated with reduced expression of the A2A adenosine (B11128) receptor. nih.govnih.gov

Alzheimer's disease is another neurodegenerative condition where changes in 5hmC have been documented. nih.govoup.com Studies have reported alterations in the global levels of 5hmC in the brains of individuals with Alzheimer's, particularly in the early stages of the disease. nih.gov Genome-wide analyses have identified differentially hydroxymethylated regions in the prefrontal cortex of Alzheimer's patients, with many of these regions located within genes known to be associated with the disease. mcw.edu

In Parkinson's disease , the second most common neurodegenerative disorder, altered 5hmC profiles have been identified in the substantia nigra of patients. nih.gov These changes are distinct from those seen in Alzheimer's disease and affect signaling pathways involved in neurogenesis and neuronal differentiation. nih.gov Recent studies have also identified shifts between 5-methylcytosine and 5-hydroxymethylcytosine in genes related to Parkinson's disease in the human brain. biorxiv.orgnih.gov

Furthermore, distinctive patterns of 5hmC have been discovered in schizophrenia , a complex psychiatric disorder. nih.govresearchgate.net These findings suggest that epigenetic dysregulation, including altered 5hmC levels, may play a role in the pathogenesis of this condition. nih.gov

Table 2: Altered 5-Hydroxymethylcytosine (5hmC) Levels in Brain Disorders

DisorderBrain Region(s) AffectedObserved 5hmC AlterationPotential Consequence
Huntington's Disease Striatum, CortexGenome-wide reductionImpaired neurogenesis and neuronal function
Alzheimer's Disease Prefrontal Cortex, Hippocampus, CerebellumAltered global levels and specific genomic regionsDysregulation of genes associated with AD pathology
Parkinson's Disease Substantia Nigra, Parietal CortexAltered genome-wide profiles and shifts from 5mCDisruption of neurogenesis and neuronal differentiation pathways
Rett Syndrome CerebellumAltered global levelsDisrupted neuronal development and function
Autism Spectrum Disorder CerebellumAlterations in specific gene regionsDysregulation of genes critical for neurodevelopment
Schizophrenia Prefrontal CortexDistinctive altered patternsContribution to disease pathogenesis

Impact on Neuronal Activity and Brain Function

This compound, as a fundamental component of 5-methylcytosine (5mC), is a critical epigenetic marker in the brain. The process of DNA methylation, which involves the addition of a methyl group to cytosine bases, is widespread in brain cells and plays a pivotal role in regulating gene expression essential for normal neuronal development and function. nih.govnih.gov Alterations in the patterns of DNA methylation are associated with disturbances in brain function. nih.gov

Epigenetic modifications involving 5mC are abundant in the brain and are integral to processes of brain plasticity, which underlies learning and memory. nih.govnih.gov This regulation occurs through the silencing of specific genes and non-coding genomic regions, particularly when methylation influences gene promoters. nih.gov For instance, in differentiated neurons, the promoter for Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for synaptic function, is methylated under basal conditions to keep it in a repressed state. frontiersin.org Neuronal activity can trigger changes in the DNA methylation landscape, indicating a dynamic and activity-dependent process even in the adult brain. frontiersin.orgjohnshopkins.edu

The table below summarizes key research findings on the impact of altered DNA methylation on neuronal processes.

Research FocusModel SystemKey FindingsImplication for Brain FunctionReference
General DNA MethylationMammalian Brain5mC is the most prevalent state of cytosine after the unaltered form in the brain, primarily found in CpG dinucleotides within gene promoters, where it is often associated with gene suppression.Fundamental for regulating gene expression necessary for brain development and function. nih.gov
DNMT InhibitionMouse Hippocampal HT22 Cells5-Aza-2'-deoxycytidine inhibited cell proliferation, induced S-phase arrest, and down-regulated DNMT1 and DNMT3A expression.Disturbances in DNA methylation can alter neuronal cell cycle and viability, potentially impacting brain health. nih.gov
Alcohol-Related BehaviorRat Medial Prefrontal Cortex (mPFC)Injection of 5-Aza-2'-deoxycytidine into the mPFC regulated alcohol-drinking behavior.DNA methylation in the mPFC is involved in the neural and behavioral responses to alcohol. nih.gov
Neuronal PlasticityAdult NeuronsExternal stimuli can control methylation marks on DNA, serving as a mechanism for transcriptional regulation in response to neuronal activity.DNA methylation is a dynamic process involved in brain plasticity, learning, and memory. frontiersin.org

This compound Dysregulation in Other Human Pathologies

The dysregulation of DNA methylation patterns, involving the aberrant placement of the methyl group on cytosine to form this compound, is a hallmark of various human diseases beyond the nervous system, most notably in cancer. nih.gov In malignant cells, the methylation status of CpG islands in the promoter regions of cancer-related genes is frequently altered, leading to the silencing of critical genes such as tumor suppressors. nih.gov This epigenetic modification is mediated by DNA methyltransferases (DNMTs) and is implicated in cellular malignant transformation and tumorigenesis. nih.gov

Targeting DNA methylation has emerged as a therapeutic strategy for certain cancers. nih.gov Hypomethylating agents like 5-Aza-2'-deoxycytidine (decitabine) function as DNMT inhibitors, restoring the expression of silenced genes. nih.gov These agents have been approved for the treatment of hematologic malignancies such as myelodysplastic syndromes (MDS). nih.govdntb.gov.uaresearchgate.net

In solid tumors, the role and efficacy of methylation inhibitors can vary. Studies on human prostate cancer cells have shown that 5-Aza-2'-deoxycytidine possesses antitumor proliferation activity. nih.gov In breast cancer, distinct DNA methylation patterns are associated with specific clinical subtypes. nih.gov The use of 5-Aza-2'-deoxycytidine in breast cancer cell lines has been shown to promote the expression of certain genes by demethylating their promoter regions. nih.gov Similarly, in multiple myeloma, alterations in the DNA methylation profile are associated with resistance to therapies like bortezomib (B1684674). mdpi.com The addition of 5-Aza-2'-deoxycytidine to bortezomib-resistant cells led to a reduction in their proliferation, suggesting that reversing aberrant methylation can help restore sensitivity to treatment. mdpi.com

The following table details research findings on the dysregulation of DNA methylation in various pathologies.

DiseaseCell/Tissue TypeObservationConsequenceReference
Prostate CancerHuman Prostate Cancer Cells (CaP)Abnormal hypermethylation of gene promoters is associated with the silencing of tumor suppressor genes.Contributes to cellular malignant transformation and tumorigenesis. nih.gov
Breast CancerHuman Breast Cancer Cells (MCF7)The methylation status of the CpG island in the Sipa1 gene promoter was inversely correlated with its protein expression.Silencing of metastasis-suppressing genes via DNA methylation. nih.gov
Multiple MyelomaBortezomib-Resistant U266 CellsAlterations in DNA methylation profile are associated with bortezomib resistance. Treatment with 5-Aza-2'-deoxycytidine reduced proliferation.Aberrant DNA methylation contributes to therapeutic resistance. mdpi.com
Myelodysplastic Syndromes (MDS)Hematopoietic cellsAberrant DNA methylation patterns are a key feature of the disease.Contributes to disease pathogenesis; a target for hypomethylating agents like decitabine. nih.govdntb.gov.ua

Evolutionary Perspectives of Dna Methylation Involving Deoxy 5 Methylcytidylic Acid

Evolutionary Conservation and Divergence of DNA Methylation Patterns

DNA methylation is a widespread epigenetic mechanism found across the tree of life, from bacteria to eukaryotes. pnas.orgfrontiersin.org However, the distribution and function of 5-methylcytosine (B146107) are not uniform, showcasing both remarkable conservation and significant divergence across different evolutionary lineages. In many vertebrates, DNA methylation predominantly occurs at CpG dinucleotides (where a cytosine is followed by a guanine). wikipedia.org This "global" methylation pattern is a conserved feature, with the majority of CpG sites throughout the genome being methylated. oup.com

Conversely, CpG islands, which are genomic regions with a high density of CpG sites, are typically protected from methylation, particularly in promoter regions of housekeeping and developmentally regulated genes. frontiersin.org This general pattern of CpG methylation is highly conserved among higher vertebrate species and is linked to the fundamental role of DNA methylation in modulating gene transcription. oup.com Studies comparing DNA methylation maps between different species, such as humans and mice, have revealed two distinct and conserved methylation patterns for gene promoters, which are associated with genes having different distributions of promoter CpGs and distinct expression patterns. oup.com The conservation of DNA methylation patterns extends to more distantly related species as well, with studies showing strong conservation of methylation maps between various insect species and between rice and Brachypodium distachyon, which diverged over 40 million years ago. pnas.org

Despite this overarching conservation, the specifics of DNA methylation patterns can vary significantly. For instance, in plants, 5-methylcytosine is found not only at CpG sites but also in CHG and CHH contexts (where H can be adenine, cytosine, or thymine). pnas.orgwikipedia.org The levels of methylation in these different contexts also vary, with Arabidopsis thaliana showing approximately 24% methylation at CG sites, 6.7% at CHG sites, and 1.7% at CHH sites. pnas.org Furthermore, some eukaryotic organisms, such as the yeast Saccharomyces cerevisiae, the nematode Caenorhabditis elegans, and the fruit fly Drosophila melanogaster, have lost most or all of their DNA methylation machinery during evolution. pnas.org

The following table summarizes the conservation and divergence of DNA methylation patterns across different taxa:

TaxonPredominant Methylation ContextGeneral PatternNotable Features
Vertebrates CpGGlobal methylation with unmethylated CpG islands in promoters. oup.comHighly conserved regulatory role in gene expression. oup.com
Invertebrates CpG (in many)Varies; some insects show conserved gene body methylation. pnas.orgSome lineages like Drosophila and C. elegans have lost most DNA methylation. pnas.org
Plants CpG, CHG, CHHWidespread methylation in all contexts. pnas.orgwikipedia.orgDistinct patterns of genic methylation are associated with gene expression. oup.com
Fungi CpG (in some)Varies; some species like Saccharomyces cerevisiae lack methylation. pnas.orgIn Cryptococcus neoformans, methylation is found in transposon-rich regions. nih.govresearchgate.net

Role of Deoxy-5-methylcytidylic Acid in Phenotypic Plasticity and Adaptation

Phenotypic plasticity is the capacity of a single genotype to produce a range of phenotypes in response to different environmental conditions. mdpi.comnih.gov This ability to modify developmental, physiological, or behavioral traits can be a crucial mechanism for organisms to cope with and adapt to changing environments. mdpi.comnih.gov DNA methylation, through its influence on gene expression, is increasingly recognized as a key molecular mechanism underlying phenotypic plasticity.

The methylation of cytosine to form 5-methylcytosine can alter gene expression in response to environmental cues, leading to different phenotypic outcomes from the same genetic blueprint. For example, in some species, environmental factors such as temperature, diet, or social interactions can lead to changes in DNA methylation patterns, which in turn modulate the expression of genes involved in development and physiology. This can result in adaptive phenotypes that are better suited to the prevailing environmental conditions.

While the direct causal link between changes in this compound levels and specific plastic responses is an active area of research, the correlation between differential methylation and phenotypic variation is well-documented. A classic example is the Agouti viable yellow mouse, where genetically identical individuals exhibit a range of coat colors and health outcomes due to differential methylation of a transposable element within the agouti gene. mdpi.com

The role of DNA methylation in phenotypic plasticity can be viewed as a mechanism that allows for a more rapid response to environmental change than genetic evolution alone. mdpi.com By providing a means to adjust gene expression without altering the DNA sequence, methylation-mediated plasticity can enable populations to persist in novel or fluctuating environments, potentially "buying time" for genetic adaptation to occur. nih.gov

Relationship Between DNA Methylation and Genetic Evolution

The presence of this compound in the genome has profound implications for the process of genetic evolution. This relationship is multifaceted, encompassing both the direct mutagenic effects of 5-methylcytosine and its role in shaping the evolutionary trajectory of duplicated genes.

One of the most significant evolutionary consequences of DNA methylation is the inherent mutability of 5-methylcytosine. cshmonographs.org 5-methylcytosine is prone to spontaneous deamination, a chemical reaction that converts it into thymine (B56734). wikipedia.orgchempedia.info If this change is not repaired before DNA replication, it results in a C-to-T transition mutation. wikipedia.org This process is significantly more frequent than the deamination of unmethylated cytosine, which produces uracil (B121893), a base that is readily recognized and excised by the DNA repair machinery. wikipedia.org

This hypermutability of methylated CpG sites has had a lasting impact on the composition of vertebrate genomes. Over evolutionary time, the frequent mutation of 5-methylcytosine to thymine has led to a depletion of CpG dinucleotides in the genomes of many species. cshmonographs.org It is estimated that CpG sites mutate at a rate 10 to 50 times higher than other genomic motifs. nih.gov This high mutation rate at methylated cytosines is a major source of single nucleotide polymorphisms in populations and is also a significant contributor to mutations that cause human genetic diseases. cshmonographs.orggrantome.com

The following table illustrates the mutational consequences of cytosine and 5-methylcytosine deamination:

Original BaseDeamination ProductConsequence if Unrepaired
CytosineUracilRecognized and repaired by DNA glycosylases. wikipedia.org
5-MethylcytosineThymineCan lead to a C-to-T transition mutation. wikipedia.org

Gene duplication is a primary source of new genetic material and evolutionary innovation. pnas.orgnih.gov However, newly duplicated genes are often redundant and can be lost through the accumulation of inactivating mutations. newswise.comgatech.edu DNA methylation plays a crucial role in the fate of these duplicate genes. nih.govnih.gov

Studies have shown that recently duplicated genes tend to be heavily methylated. nih.govnih.govoup.com This hypermethylation can silence the expression of one of the gene copies, effectively shielding it from the pressures of natural selection. newswise.comgatech.edu This period of silencing provides an opportunity for the duplicated gene to accumulate mutations and potentially evolve a new function (neofunctionalization) or for the two copies to subdivide the original function (subfunctionalization).

As duplicate genes age, their methylation levels tend to decrease, and the divergence in methylation patterns between the two copies increases. nih.govnih.gov This divergence in methylation is often correlated with divergence in gene expression, suggesting that epigenetic changes contribute to the functional specialization of duplicate genes. nih.gov In many cases, for a given pair of duplicate genes, one copy is consistently more methylated than the other across different tissues, indicating a programmed and heritable epigenetic distinction. nih.govnih.gov

The role of DNA methylation in the evolution of duplicate genes can be summarized in the following stages:

Stage of Duplicate Gene EvolutionRole of DNA Methylation
Initial Duplication Heavy methylation of the new gene copy, leading to its silencing. nih.govnewswise.comoup.com
Early Divergence The silenced copy is shielded from purifying selection, allowing for the accumulation of mutations. newswise.comgatech.edu
Long-Term Evolution Divergence in methylation patterns between the two copies contributes to their functional specialization. nih.govnih.gov

Methodologies for Deoxy 5 Methylcytidylic Acid Analysis in Research

Bisulfite Sequencing-Based Approaches for 5-Methylcytosine (B146107) Mapping

Bisulfite sequencing is considered the gold standard for DNA methylation analysis. The core principle of this method lies in the chemical treatment of DNA with sodium bisulfite, which selectively modifies cytosine residues while leaving 5-methylcytosine residues unaffected. This differential conversion allows for the identification of methylated sites through subsequent sequencing.

Principles of Sodium Bisulfite Conversion

The foundational chemistry of bisulfite sequencing involves the treatment of single-stranded DNA with sodium bisulfite. This process initiates the deamination of unmethylated cytosine residues, converting them into uracil (B121893). In contrast, the methyl group at the 5th carbon position of 5-methylcytosine protects it from this chemical conversion, and it remains as cytosine. Subsequent PCR amplification of the bisulfite-treated DNA results in the uracil residues being read as thymine (B56734), while the 5-methylcytosine residues are still read as cytosine. By comparing the sequenced DNA to the original reference sequence, the locations of methylated cytosines can be precisely identified. The efficiency of this conversion is critical for accurate methylation profiling, with incomplete conversion being a potential source of false-positive results.

Whole Genome Bisulfite Sequencing (WGBS)

Whole Genome Bisulfite Sequencing (WGBS) is a comprehensive method that provides a genome-wide map of DNA methylation at single-base resolution. This technique involves the shotgun sequencing of the entire genome after bisulfite conversion. WGBS is capable of identifying methylated cytosines in various sequence contexts, including CpG islands, shores, shelves, and open sea regions, as well as non-CpG methylation. This high level of detail makes it an invaluable tool for creating complete methylomes and understanding the global landscape of DNA methylation. However, the harsh chemical treatment with bisulfite can lead to significant DNA degradation, which can impact the quality of the sequencing library.

Reduced Representation Bisulfite Sequencing (RRBS)

To overcome the high cost and sequencing depth required for WGBS, Reduced Representation Bisulfite Sequencing (RRBS) was developed. This method enriches for CpG-rich regions of the genome by using a methylation-insensitive restriction enzyme, typically MspI, to digest the DNA. The resulting fragments are then size-selected to create a "reduced representation" of the genome that is enriched for promoters and CpG islands, where DNA methylation is known to play a significant regulatory role. This targeted approach significantly reduces the amount of sequencing required, making it a more cost-effective option for genome-scale methylation analysis. While RRBS is highly efficient for analyzing CpG-rich areas, its primary disadvantage is that it does not provide coverage of all CpG islands or promoters in the genome.

Table 1: Comparison of WGBS and RRBS

Feature Whole Genome Bisulfite Sequencing (WGBS) Reduced Representation Bisulfite Sequencing (RRBS)
Coverage Entire genome CpG-rich regions (promoters, CpG islands)
Resolution Single-base Single-base
Cost High Lower than WGBS
Sequencing Depth High Lower than WGBS
DNA Input Higher amounts often required Lower input amounts possible
Application Comprehensive, genome-wide methylation mapping Targeted analysis of regulatory regions

Oxidized Bisulfite Sequencing (oxBS-seq) for 5-Hydroxymethylcytosine (B124674) Discrimination

A challenge with standard bisulfite sequencing is its inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), as both are resistant to bisulfite conversion. Oxidized Bisulfite Sequencing (oxBS-seq) was developed to address this limitation. This technique introduces an initial oxidation step using potassium perruthenate (KRuO4), which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC). Unlike 5mC and 5hmC, 5fC is susceptible to deamination by bisulfite and is converted to uracil. Consequently, after oxBS-seq, only 5mC remains as cytosine. By comparing the results of an oxBS-seq experiment with a standard bisulfite sequencing experiment on the same sample, the locations and levels of 5hmC can be inferred.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TET-Assisted Bisulfite Sequencing (TAB-seq) is another method designed to specifically map 5-hydroxymethylcytosine at single-base resolution. This technique utilizes the activity of Ten-Eleven Translocation (TET) enzymes. The first step in TAB-seq involves protecting 5hmC residues by glycosylation using β-glucosyltransferase. Subsequently, the TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected 5hmC remains as cytosine. This allows for the direct detection of 5hmC as cytosine in the final sequencing data. A key advantage of TAB-seq over oxBS-seq is that it provides a direct measurement of 5hmC rather than inferring it, which can be more cost-effective if 5hmC is the primary modification of interest.

Table 2: Comparison of oxBS-seq and TAB-seq

Feature Oxidized Bisulfite Sequencing (oxBS-seq) TET-Assisted Bisulfite Sequencing (TAB-seq)
Principle Chemical oxidation of 5hmC to 5fC Enzymatic protection of 5hmC and oxidation of 5mC to 5caC
Detection of 5hmC Inferred by subtracting oxBS-seq data from BS-seq data Direct detection of 5hmC
Enzymes None for oxidation β-glucosyltransferase and TET enzyme
Efficiency Can be affected by the efficiency of the oxidation reaction Dependent on the efficiency of the TET enzyme, which may not be 100%
Primary Output A direct map of 5mC A direct map of 5hmC

Challenges and Limitations of Bisulfite-Based Methods

Despite their widespread use, bisulfite-based methods have several inherent challenges and limitations. The harsh chemical conditions of bisulfite treatment can cause significant degradation of DNA, leading to fragmented samples and potential biases in the results. This degradation can be particularly problematic when working with low-input DNA samples. Incomplete conversion of unmethylated cytosines to uracil is another significant issue that can lead to the overestimation of methylation levels. Furthermore, PCR amplification of the bisulfite-converted DNA can introduce biases, as sequences with a higher GC content may be amplified more efficiently. Finally, as previously mentioned, standard bisulfite sequencing cannot distinguish between 5mC and 5hmC, necessitating the use of more specialized techniques like oxBS-seq or TAB-seq for this purpose.

Table 3: Challenges and Limitations of Bisulfite-Based Methods

Challenge/Limitation Description
DNA Degradation The harsh chemical treatment with bisulfite can lead to DNA fragmentation and sample loss.
Incomplete Conversion Failure to convert all unmethylated cytosines to uracil can result in false-positive methylation calls.
PCR Bias Preferential amplification of certain DNA fragments during PCR can skew the representation of methylated and unmethylated regions.
Inability to Distinguish 5mC and 5hmC Standard bisulfite sequencing reads both 5mC and 5hmC as cytosine.
Data Analysis Complexity Bisulfite-converted DNA requires specialized alignment algorithms for accurate mapping to a reference genome.

Chromatographic and Spectrometric Quantification of Modified Nucleosides

Chromatographic and spectrometric methods are powerful tools for the sensitive and quantitative analysis of modified nucleosides like deoxy-5-methylcytidylic acid from complex biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 5-methyl-2'-deoxycytidine (B118692) (5mdC), the dephosphorylated form of this compound, in DNA digests. nih.gov This method offers a robust approach to determine global DNA methylation levels. researchgate.net

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). In the context of 5mdC analysis, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net

For the analysis of 5mdC, DNA is first enzymatically hydrolyzed into its constituent deoxynucleosides. This mixture is then injected into the HPLC system. Different columns and mobile phases can be employed to achieve optimal separation of various nucleosides and deoxynucleosides. nih.gov For instance, a study utilized a Luna C18 Phenomenex column with a gradient of deionized water, a phosphate buffer, and methanol as the mobile phase to separate a mixture of nucleosides including 5mdC. nih.gov The elution of the separated components is monitored by a detector, typically a UV detector set at a specific wavelength (e.g., 254 nm), which allows for the quantification of each component based on its peak area. nih.gov

The percentage of global methylation is often calculated based on the relative concentrations or peak areas of 5mdC and 2'-deoxycytidine (dC). nih.gov The formula for this calculation is: (concentration of 5mdC) / (concentration of 5mdC + concentration of dC). nih.gov

ParameterDescriptionReference
Analyte 5-methyl-2'-deoxycytidine (5mdC) nih.gov
Sample Type Enzymatically digested DNA nih.gov
Column Example Luna C18 Phenomenex (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Example Gradient of deionized water, 50 mM phosphate buffer (pH 4.0), and methanol nih.gov
Detection UV at 254 nm nih.gov
Quantification Based on peak areas of 5mdC and dC nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone for the highly sensitive and specific quantification of modified nucleosides, including 5-methyldeoxycytidine. researchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering superior performance over traditional HPLC with UV detection. nih.gov

In LC-MS/MS analysis, the sample, typically hydrolyzed DNA, is first separated by an LC system. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In the tandem mass spectrometry (MS/MS) setup, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even at very low concentrations. semanticscholar.org

For the analysis of 5-methyldeoxycytidine, stable isotope-labeled internal standards, such as [¹⁵N₃]-labeled deoxycytidine and 5-methyldeoxycytidine, are often used to improve the accuracy of quantification. researchgate.net The use of such standards helps to correct for variations in sample preparation and instrument response. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of multiple modified nucleosides, providing a comprehensive profile of DNA modifications. nih.gov

ParameterDescriptionReference
Technique Liquid Chromatography-Tandem Mass Spectrometry researchgate.net
Application Highly sensitive and specific quantification of modified nucleosides researchgate.netnih.gov
Ionization Method Electrospray Ionization (ESI) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) semanticscholar.org
Internal Standards Stable isotope-labeled versions of the analytes researchgate.net
Sample Preparation Enzymatic hydrolysis of DNA researchgate.net

Restriction Enzyme-Based Assays for Methylation Detection

Restriction enzyme-based assays provide a method to probe the methylation status of specific DNA sequences. These techniques leverage the differential activity of certain restriction enzymes on methylated versus unmethylated DNA.

Methylation-Sensitive Restriction Endonuclease Digestion

Methylation-sensitive restriction endonuclease digestion is a technique used to analyze the methylation status of cytosine residues within specific recognition sequences of restriction enzymes. takarabio.com Many restriction enzymes are sensitive to DNA methylation, meaning their ability to cleave DNA is inhibited if their recognition site contains a methylated cytosine. thermofisher.com

This method often involves the use of isoschizomers, which are pairs of restriction enzymes that recognize the same DNA sequence but have different sensitivities to methylation. neb.com A classic example is the pair HpaII and MspI, both of which recognize the sequence CCGG. HpaII is sensitive to the methylation of the internal cytosine in this sequence and will not cut if it is methylated. In contrast, MspI is insensitive to this methylation and will cleave the DNA regardless of the methylation status of the internal cytosine. neb.com

By comparing the digestion patterns produced by these two enzymes, researchers can infer the methylation status of the interrogated CCGG sites. If a DNA region is digested by MspI but not by HpaII, it indicates that the internal cytosine of the CCGG sites within that region is methylated. Subsequent analysis of the digestion products, often by Southern blotting or PCR-based methods, reveals the methylation pattern at specific loci. neb.com It is important to note that some restriction enzymes can be sensitive to non-CpG methylation as well. nih.gov

Enzyme PairRecognition SiteSensitivity to CpG MethylationApplication
HpaII CCGGSensitive (cleavage is blocked)Detection of CpG methylation neb.com
MspI CCGGInsensitive (cleaves methylated site)Isoschizomer control for HpaII neb.com

Immunological Detection of this compound and its Derivatives

Immunological methods utilize antibodies that specifically recognize and bind to 5-methylcytosine or its derivatives, allowing for their detection and localization within cells and tissues.

ELISA and Immunohistochemistry

Enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry (IHC) are two widely used immunological techniques for the detection of 5-methylcytosine. These methods rely on the high specificity of monoclonal or polyclonal antibodies that can distinguish between methylated and unmethylated cytosine.

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of DNA methylation analysis, a competitive ELISA can be used to determine the global level of 5-methylcytosine in a DNA sample. In this setup, the sample DNA is immobilized on a microplate, and an antibody specific for 5-methylcytosine is added. The amount of antibody that binds to the sample is then detected using a secondary antibody conjugated to an enzyme. The signal produced is inversely proportional to the amount of 5-methylcytosine in the sample.

Immunohistochemistry (IHC) allows for the visualization of the spatial distribution of 5-methylcytosine within tissues and cells. In IHC, tissue sections are incubated with a primary antibody that specifically targets 5-methylcytosine. A secondary antibody, which is labeled with a reporter molecule (such as an enzyme or a fluorophore), is then used to detect the primary antibody. This allows for the localization of methylated DNA within cellular structures, providing valuable information about the epigenetic landscape of different cell types within a tissue. While ELISA provides a quantitative measure of global methylation, IHC offers qualitative and semi-quantitative information about the localization of methylation. nih.gov

TechniquePrincipleApplicationInformation Obtained
ELISA Antibody-based detection and quantification in a microplate format.Global quantification of 5-methylcytosine in a DNA sample.Quantitative
Immunohistochemistry (IHC) In situ detection of 5-methylcytosine in tissue sections using specific antibodies.Visualization of the spatial distribution of methylated DNA within cells and tissues.Qualitative/Semi-quantitative nih.gov

Emerging Technologies for Epigenetic Profiling

The field of epigenetics is rapidly advancing, with new technologies continually being developed to provide more comprehensive and detailed views of the methylome.

Enzymatic Methylation Sequencing (EM-seq) is a newer alternative to the long-standing "gold standard" of whole-genome bisulfite sequencing (WGBS) for mapping DNA methylation at single-base resolution. wikipedia.orgcegat.com This method utilizes a series of enzymatic reactions to differentiate between methylated and unmethylated cytosines, thereby avoiding the harsh chemical treatment of bisulfite that can damage and degrade DNA. cegat.comnih.govcd-genomics.com

The core of the EM-seq workflow involves a two-step enzymatic process:

Protection of 5mC and 5hmC: The first step employs the enzyme TET2 (Ten-eleven translocation 2) and an oxidation enhancer to oxidize 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). wikipedia.orgfrance-genomique.orgneb-online.de This oxidation protects these modified bases from subsequent deamination.

Deamination of Unmodified Cytosines: The second step uses the enzyme APOBEC3A (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3A) to deaminate unmodified cytosines, converting them to uracils. wikipedia.orgfrance-genomique.org

Following these enzymatic conversions, the DNA is amplified by PCR, during which the uracils are read as thymines. wikipedia.org The resulting sequence data can be analyzed using established bioinformatic pipelines developed for bisulfite sequencing data. nih.govneb-online.de

Key Advantages of EM-seq over WGBS:

Reduced DNA Damage: The milder enzymatic conditions of EM-seq cause significantly less DNA fragmentation and loss compared to the harsh bisulfite treatment in WGBS. wikipedia.orgcegat.comcd-genomics.com This leads to larger and more intact sequencing libraries. cegat.comneb.com

Lower DNA Input Requirements: Due to the reduced DNA damage, EM-seq can be successfully performed with lower amounts of starting DNA, making it suitable for precious or limited samples like clinical specimens and circulating cell-free DNA (cfDNA). nih.govcd-genomics.com

More Uniform Genome Coverage: EM-seq libraries exhibit more uniform coverage across the genome, with less bias against GC-rich regions, which are often underrepresented in WGBS data. neb.comcd-genomics.com

Higher Data Quality: EM-seq generally produces higher quality sequencing libraries with greater complexity and fewer PCR duplicates, leading to more usable reads for analysis. wikipedia.orgcegat.com

Table 2: Comparison of EM-seq and WGBS Performance Metrics

MetricEM-seqWGBSSource
Mapping Efficiency (%) 83.980.6 cegat.com
Mean Insert Size (bp) 339180 cegat.com
Average CpG Coverage 14.011.2 cegat.com
GC Coverage Bias More uniformAT-rich and GC-poor profile neb.com

Analyzing DNA methylation at the single-cell level is crucial for understanding cellular heterogeneity, particularly in complex tissues and in diseases like cancer. mdpi.com Several methods have been developed to profile the methylome of individual cells.

Early approaches adapted existing bulk methods, such as reduced representation bisulfite sequencing (scRRBS) and whole-genome bisulfite sequencing (scBS-seq), for single-cell analysis. nih.govnih.gov However, a significant challenge in single-cell methylome analysis is the inherent data sparsity due to the low amount of starting material and DNA degradation during bisulfite conversion. oup.com

More recent advancements have focused on improving the efficiency and scope of single-cell methylation analysis. For instance, the development of methods that can simultaneously profile the methylome and other molecular layers, such as the transcriptome, from the same single cell (e.g., scM&T-seq), allows for a more integrated understanding of gene regulation. nih.gov

A key limitation of standard bisulfite-based methods is their inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). nih.govbiorxiv.org To address this, novel techniques like Joint single-nucleus (hydroxy)methylcytosine sequencing (Joint-snhmC-seq) have been developed. This method utilizes the differential deaminase activity of APOBEC3A towards 5mC and chemically protected 5hmC to simultaneously profile both modifications in a single cell. nih.gov

The bioinformatic analysis of single-cell methylation data presents unique challenges, requiring specialized computational methods for data preprocessing, imputation to address sparsity, dimensionality reduction, and identification of differentially methylated regions and cell populations. mdpi.comoup.com

Third-generation sequencing technologies, particularly nanopore sequencing, offer a revolutionary approach to the analysis of DNA methylation by enabling the direct detection of modified bases on native DNA molecules. cd-genomics.combio-protocol.orgnih.gov This method obviates the need for bisulfite conversion or PCR amplification, which can introduce biases. cd-genomics.combio-protocol.org

The principle behind nanopore sequencing for methylation detection lies in the distinct electrical current signals generated as a DNA strand passes through a protein nanopore. cd-genomics.comugent.be When a modified base, such as 5-methylcytosine, passes through the pore, it produces a characteristic disruption in the ionic current that is different from that of an unmodified cytosine. cd-genomics.compnas.org These differences in the current "squiggle" are then decoded by computational algorithms to identify the base and its modification status. bio-protocol.orgugent.be

Advantages of Nanopore Sequencing for Methylation Analysis:

Direct Detection on Native DNA: It allows for the analysis of 5mC and other modifications in their natural genomic context without chemical or enzymatic treatments. nih.gov

Long Read Lengths: Nanopore sequencing generates long reads, which are particularly advantageous for resolving methylation patterns in complex and repetitive regions of the genome and for phasing methylation with genetic variants. bio-protocol.orgnih.gov

Simultaneous Detection of Multiple Modifications: Recent developments have enabled the simultaneous detection of both 5mC and 5hmC from a standard sequencing run. nanoporetech.comnih.gov

Real-time Analysis: The technology allows for the real-time analysis of sequencing data as it is being generated.

Studies have shown that nanopore sequencing can accurately detect 5mC and 5hmC, with results that are highly correlated with those from established methods like bisulfite sequencing. nih.govnih.gov The accuracy of methylation detection is continually improving with advancements in nanopore chemistry, sequencing platforms, and base-calling algorithms. nih.gov

Therapeutic and Diagnostic Implications

Deoxy-5-methylcytidylic Acid as a Biomarker

The presence and levels of modified cytosine bases, including 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), in DNA have emerged as powerful biomarkers for cancer diagnosis, prognosis, and monitoring. These epigenetic modifications can be detected in both tumor tissue and liquid biopsies, offering a minimally invasive window into the tumor's epigenome.

Alterations in the patterns of 5mC and 5hmC are early and frequent events in carcinogenesis. nih.gov Global hypomethylation, characterized by a general decrease in 5mC content, is often accompanied by locus-specific hypermethylation of tumor suppressor genes. nih.gov Concurrently, a widespread loss of 5hmC is a common feature across a multitude of human cancers and is increasingly recognized as an epigenetic hallmark of malignancy. nih.govnih.gov

The diagnostic potential of these markers is also significant. The depletion of 5hmC in tumor tissue compared to normal tissue is a consistent finding, suggesting its utility as a biomarker for cancer detection. nih.gov For example, in non-small cell lung cancer, 5-hmC levels are significantly lower in tumor tissues compared to adjacent normal tissues. spandidos-publications.com Furthermore, specific genes with differential 5hmC levels have been identified as potential biomarkers for head and neck cancer. emerginginvestigators.org

Table 1: Prognostic Significance of 5-hydroxymethylcytosine (5hmC) Levels in Various Cancers

Cancer Type Association of Low 5hmC Levels with Prognosis Reference
Hepatocellular Carcinoma Associated with poor prognosis. mdpi.com
Non-Small Cell Lung Cancer Correlated with poor prognosis and may be an independent prognostic factor. spandidos-publications.com
Multiple Cancers (Meta-analysis) Significantly associated with poorer overall and disease-free survival. nih.gov
Pediatric Cancers Dysregulation of 5hmC signatures can act as potential biomarkers for risk stratification. mdpi.com
Prostate Cancer Decreased 5hmC has been proposed as a candidate prognostic biomarker. nih.gov

The analysis of epigenetic modifications in circulating cell-free DNA (cfDNA) has revolutionized the field of liquid biopsy for cancer management. nih.gov cfDNA is composed of small fragments of DNA released into the bloodstream from dying cells, including tumor cells. nih.gov The methylation patterns of cfDNA reflect the epigenetic landscape of their cells of origin, providing a non-invasive method for cancer detection and monitoring. nih.gov

Several studies have demonstrated the high diagnostic potential of cfDNA methylation markers for the early detection of various cancers. For instance, a panel of cfDNA methylation markers for liver, breast, and colorectal cancers showed high sensitivity and specificity in distinguishing cancer patients from healthy individuals. aacrjournals.org In colon cancer, methylation profiles of circulating tumor DNA (ctDNA), a component of cfDNA, exhibited high sensitivity (82%) and specificity (93%) for cancer detection. nih.govresearchgate.net Similarly, for pancreatic cancer, a panel of cfDNA methylation biomarkers achieved a sensitivity of up to 97% with 100% specificity. nih.gov

Beyond diagnosis, cfDNA epigenetic analysis can be used to monitor disease progression and treatment response. nih.gov The quantification of ctDNA through methylation profiles can serve as a valuable tool for postoperative prognosis. nih.govresearchgate.net Furthermore, 5hmC signatures in cfDNA are being explored as prognostic biomarkers, for example in lung cancer, where they may offer advantages over other markers due to their stable reflection of gene expression. nih.gov

Table 2: Performance of cfDNA Methylation-Based Biomarkers in Cancer Detection

Cancer Type Sensitivity Specificity Reference
Liver Cancer 95% 97.5% aacrjournals.org
Breast Cancer 89% 96% aacrjournals.org
Colorectal Cancer 93% 100% aacrjournals.org
Colon Cancer 82% 93% nih.govresearchgate.net
Pancreatic Cancer up to 97% 100% nih.gov

Therapeutic Targeting of DNA Methylation Pathways

Given the critical role of aberrant DNA methylation in cancer, the enzymes and pathways involved in establishing and maintaining these epigenetic marks are attractive targets for therapeutic intervention. Strategies include the use of drugs that inhibit DNA methyltransferases and the development of sophisticated epigenome editing technologies to correct aberrant methylation patterns.

DNA methyltransferase inhibitors (DNMTis) are a class of drugs that can reverse DNA hypermethylation and reactivate silenced tumor suppressor genes. mdpi.comiiarjournals.org The most well-established DNMTis are the nucleoside analogs azacitidine and decitabine, which are approved by the U.S. Food and Drug Administration (FDA) for the treatment of myelodysplastic syndromes. iiarjournals.orgoup.com These drugs are incorporated into DNA during replication and covalently trap DNA methyltransferases, leading to their degradation and a subsequent reduction in DNA methylation. iiarjournals.org

While highly effective in certain hematological malignancies, the efficacy of DNMTis as single agents in solid tumors has been limited. researchgate.net However, there is growing interest in their use in combination with other therapies, such as chemotherapy and immunotherapy. bohrium.comnih.gov By reactivating silenced genes, DNMTis can sensitize cancer cells to other cytotoxic agents and enhance the anti-tumor immune response. bohrium.com Clinical trials are ongoing to explore the efficacy of these combination therapies in a variety of solid tumors, including lung, ovarian, and cervical cancers. bohrium.com A newer generation DNMTi, guadecitabine, has been developed with improved stability and is being investigated for its potential in both solid and hematological malignancies. mdpi.com

Table 3: FDA-Approved DNA Methyltransferase Inhibitors

Drug Name Mechanism of Action Approved Indications
Azacitidine Incorporation into RNA and DNA, leading to inhibition of DNMTs. Myelodysplastic syndromes, chronic myelomonocytic leukemia.
Decitabine Incorporation into DNA, leading to covalent trapping and degradation of DNMTs. Myelodysplastic syndromes, acute myeloid leukemia.

Recent advances in genome editing have led to the development of powerful tools for targeted epigenome modulation. tandfonline.com These technologies allow for the precise addition or removal of DNA methylation at specific genomic loci without altering the underlying DNA sequence. The most widely used platforms for epigenome editing are based on custom DNA-binding domains, such as Zinc Finger proteins (ZFs), Transcription Activator-Like Effectors (TALEs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system. nih.govuwa.edu.au

These DNA-binding platforms are fused to epigenetic effector domains, such as the catalytic domains of DNA methyltransferases (e.g., DNMT3A) to add methylation, or demethylating enzymes (e.g., TET1) to remove it. tandfonline.comnih.gov The CRISPR/dCas9 system, which utilizes a "dead" Cas9 protein that can bind to DNA but not cut it, has become particularly popular due to its ease of use and high specificity. tandfonline.comnih.gov

Epigenome editing holds great promise for cancer therapy by enabling the targeted reactivation of tumor suppressor genes silenced by hypermethylation. For example, the fusion of dCas9 to the TET1 catalytic domain has been used to demethylate the promoter of the BRCA1 tumor suppressor gene, leading to its re-expression and the inhibition of cancer cell proliferation. tandfonline.com While still in the preclinical stages of development, epigenome editing technologies represent a highly promising and precise approach to cancer therapy. mdpi.comfrontiersin.org

Future Directions and Outstanding Questions in Deoxy 5 Methylcytidylic Acid Research

Elucidating Tissue- and Cell Type-Specific Functions of 5-Methylcytosine (B146107) and its Oxidized Forms

A primary focus of future research is to move beyond a general understanding of 5-mC and its oxidized forms—5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC)—to a detailed map of their specific roles in different tissues and cell types. nih.gov It is well-established that DNA methylation is crucial for processes like genomic imprinting, X-chromosome inactivation, and establishing tissue-specific gene expression patterns. nih.gov However, the precise functions of 5-mC and its derivatives can vary significantly depending on the cellular context.

The Ten-Eleven Translocation (TET) enzymes, which catalyze the oxidation of 5-mC, exhibit distinct biological functions. nih.gov For instance, in mice, Tet1 is involved in maintaining pluripotency in embryonic stem cells (ESCs), while both Tet1 and Tet2 are crucial for cell lineage specification. nih.gov In human ESCs, TET2 expression increases during hematopoietic differentiation, where it plays a role in regulating the NANOG promoter. nih.gov Similarly, the DNA methyltransferases (DNMTs) that establish and maintain methylation patterns have cell-specific roles; DNMT3A, for example, is essential for hematopoietic stem cell differentiation. nih.gov

Future investigations will need to unravel how the distribution and function of 5-mC and its oxidized forms differ across the vast array of cell types in an organism. For example, neuronal cells are highly enriched in 5-hmC, where it constitutes about 30% of the modified cytosine, suggesting a significant role in brain function and development. youtube.com Outstanding questions include:

How do the dynamic patterns of 5-mC, 5-hmC, 5-fC, and 5-caC contribute to the unique identity and function of each cell type?

What are the specific "reader" proteins that recognize and interpret these marks in different cellular environments? While some readers for 5-mC are known, those for its oxidized derivatives are less understood. nih.govnih.gov

How does the cellular environment, including metabolic state and signaling pathways, influence the activity of DNMTs and TETs to shape the tissue-specific methylome?

Table 1: Known and Investigated Functions of TET Proteins in Different Cell Types

Protein Cell Type/Context Investigated Function
Tet1 Mouse Embryonic Stem Cells (ESCs) Regulation of pluripotency. nih.gov
Tet1 & Tet2 Mouse Embryonic Stem Cells (ESCs) Regulation of cell lineage specification. nih.gov
TET2 Human Embryonic Stem Cells (ESCs) Promotion of hematopoietic differentiation. nih.gov
TET enzymes Neuronal Cells High enrichment of 5-hmC, suggesting roles in neural development and function. youtube.com
TET enzymes Enhancers Accumulation of 5-hmC, 5-fC, and 5-caC, possibly as remnants of active demethylation during enhancer activation. nih.gov

Interplay Between Deoxy-5-methylcytidylic Acid and Other Epigenetic Modifications

Epigenetic regulation is not governed by a single mechanism but rather by a complex interplay of various modifications. nih.gov A critical area of future research is to understand the crosstalk between DNA methylation and other epigenetic layers, such as histone modifications and non-coding RNAs. nih.govfrontiersin.org This interplay is bidirectional; DNA methylation can influence histone modifications, and conversely, histone modifications can guide DNA methylation. researchgate.netnih.gov

For instance, DNA methylation is often associated with repressive histone marks, such as H3K9me3, to create a silenced chromatin state. nih.gov In some cancers, aberrant DNA methylation at CpG islands is linked to specific patterns of H3K4me3, H3K9me3, and H3K27me3 modifications. researchgate.net The relationship can be complex and context-dependent; for example, DNA methylation and H3K27me3 can act either synergistically to repress gene expression or antagonistically. researchgate.net

Recent studies have also highlighted a connection between DNA methylation and RNA methylation, specifically N6-methyladenosine (m6A). wenglab.cn It has been shown that METTL3-mediated m6A modification can recruit the 5-mC demethylase TET1, leading to demethylation of adjacent DNA and altering chromatin accessibility. wenglab.cn

Key questions for future exploration include:

What is the precise hierarchy and sequence of events in the establishment of combined epigenetic states? researchgate.netnih.gov

How do the "writer," "reader," and "eraser" proteins of different epigenetic marks communicate to establish and maintain specific gene expression programs?

How does this crosstalk become dysregulated in diseases like cancer, and can this knowledge be exploited for therapeutic intervention? nih.gov

Table 2: Examples of Crosstalk Between DNA Methylation and Other Epigenetic Modifications

Interacting Modification Type of Crosstalk Functional Outcome
Histone H3 Lysine 9 trimethylation (H3K9me3) Cooperative Gene silencing, heterochromatin formation. nih.gov
Histone H3 Lysine 27 trimethylation (H3K27me3) Context-dependent (synergistic or antagonistic) Gene repression. researchgate.net
Histone Acetylation Interplay in gene silencing Altered patterns in cancer, affecting gene transcription. researchgate.netnih.gov
RNA N6-methyladenosine (m6A) Recruitment of TET1 by m6A machinery DNA demethylation and altered chromatin accessibility. wenglab.cn

Development of Advanced Methodologies for High-Resolution and Quantitative Analysis

Advancements in our understanding of DNA methylation are intrinsically linked to the development of new technologies for its detection and quantification. nih.gov While methods like whole-genome bisulfite sequencing (WGBS) have been invaluable, they have limitations, such as the inability to distinguish 5-mC from 5-hmC without additional steps. mdpi.com

Future methodological development will focus on several key areas:

High-Resolution, Single-Cell Analysis: Techniques for assessing methylation at the single-cell level have often lacked the necessary resolution. technologynetworks.com The development of new methods like scDEEP-mC, which enables high-resolution mapping of methylation patterns in individual cells, is a significant step forward. technologynetworks.com Such technologies will allow researchers to dissect cellular heterogeneity within tissues and trace epigenetic changes during development and disease at an unprecedented level of detail. technologynetworks.com

Quantitative and Derivative-Specific Mapping: There is a need for robust, high-throughput methods that can simultaneously quantify 5-mC, 5-hmC, 5-fC, and 5-caC at single-base resolution across the genome. Oxidative bisulfite sequencing (oxBS-Seq) was a pioneering method for distinguishing 5-mC and 5-hmC. nih.govbabraham.ac.uk Other techniques, such as those coupling chemical derivatization with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for sensitive and simultaneous quantification of all four modifications, though not yet at a genome-wide, single-base resolution. acs.org

Long-Read Sequencing: The advent of long-read sequencing technologies offers the potential to directly detect DNA modifications without the need for bisulfite conversion, which can damage DNA. wasatchbiolabs.com This approach can provide methylation information over long genomic distances, helping to phase epigenetic marks and understand their relationship with genetic variation.

Cost-Effective and Clinically Applicable Assays: For clinical translation, methods need to be not only accurate but also cost-effective, rapid, and applicable to routine samples. frontiersin.orgnih.govnih.gov This will likely involve a shift from genome-wide profiling in the discovery phase to targeted assays that focus on specific, clinically relevant genomic regions for diagnostic purposes. frontiersin.orgnih.govnih.gov

Table 3: Overview of Selected DNA Methylation Analysis Methods

Method Principle Key Feature/Advantage Limitation
Whole-Genome Bisulfite Sequencing (WGBS) Bisulfite conversion of unmethylated cytosines to uracil (B121893), followed by sequencing. nih.gov Comprehensive, single-base resolution genome-wide methylation map. mdpi.com Cannot distinguish 5-mC from 5-hmC; DNA degradation. mdpi.com
Oxidative Bisulfite Sequencing (oxBS-Seq) Chemical oxidation of 5-hmC to 5-fC, followed by bisulfite treatment. nih.govbabraham.ac.uk Allows for quantitative, single-base resolution mapping of both 5-mC and 5-hmC. nih.gov Involves multiple chemical treatment steps.
LC-MS/MS Liquid chromatography separation and mass spectrometry detection of digested DNA nucleosides. mdpi.com Highly sensitive and quantitative for global levels of 5-mC and its derivatives. mdpi.comacs.org Does not provide sequence-specific information. nih.gov
scDEEP-mC Single-cell DNA methylation analysis technique. Enables high-resolution mapping of methylation patterns in individual cells. technologynetworks.com Newer technology, broader application still emerging. technologynetworks.com
Long-Read Sequencing (e.g., Nanopore) Direct detection of base modifications as DNA passes through a nanopore. wasatchbiolabs.com Avoids bisulfite treatment; provides long-range epigenetic information. wasatchbiolabs.com Accuracy and throughput are continually improving.

Translating Epigenetic Discoveries to Clinical Applications

A major goal of epigenetic research is to translate fundamental discoveries into tangible clinical benefits. DNA methylation patterns are promising biomarkers because they are stable, measurable in tissues and body fluids, and change in response to disease, aging, and environmental factors. frontiersin.orgnih.govnih.govresearchgate.net

Future efforts will concentrate on:

Biomarker Development: While many candidate epigenetic biomarkers have been identified, few have been successfully translated into clinical practice, primarily in oncology. frontiersin.orgnih.govnih.govresearchgate.net A more rigorous pipeline is needed for the validation and accreditation of these biomarkers for diagnosis, prognosis, and monitoring treatment response. frontiersin.orgnih.gov For example, detecting aberrant methylation in circulating tumor DNA (ctDNA) from blood (a "liquid biopsy") is a promising non-invasive approach for early cancer detection and monitoring. wasatchbiolabs.com

Epigenetic Therapy: The reversibility of epigenetic modifications makes them attractive therapeutic targets. frontiersin.org While some drugs targeting DNMTs are already in clinical use, future work will focus on developing more specific inhibitors and exploring combination therapies that target multiple epigenetic pathways simultaneously. frontiersin.org Understanding the interplay between different modifications will be key to designing effective therapeutic strategies.

Personalized Medicine: Epigenetic profiles could be used to stratify patients, predicting who is most likely to respond to a particular therapy. wasatchbiolabs.com This would allow for more personalized and effective treatment strategies, moving away from a "one-size-fits-all" approach.

The translation from a promising biomarker signature to a routine clinical test is a long and complex process that requires careful consideration of pre-analytical processing, accuracy, cost, and turnaround time. frontiersin.orgnih.govnih.govresearchgate.net

Understanding the Evolutionary Dynamics and Heritability of this compound Modifications

Finally, fundamental questions remain about the evolutionary role and heritability of DNA methylation. Comparative epigenomics, which analyzes methylation patterns across different species, is a powerful tool for understanding these dynamics.

A comparative analysis of CpG methylation patterns between humans and great apes identified hundreds of genes with significantly altered methylation, including many involved in developmental and neurological features. nih.gov This suggests that epigenetic changes have been a frequent and important force in recent human and primate evolution. nih.gov Interestingly, a positive relationship was found between the rate of coding sequence variation and changes in promoter methylation, indicating a co-occurrence of evolution at the genetic and epigenetic levels. nih.gov

DNA methylation is also recognized as a mechanism for phenotypic plasticity, allowing organisms to respond to environmental changes without alterations to the DNA sequence itself. oup.comnih.gov These plastic responses can range from short-term acclimation within a generation to long-term modifications that can become "hardwired" into the genome over evolutionary time. nih.gov

Key outstanding questions include:

To what extent are epigenetic modifications, including DNA methylation patterns, heritable across generations? Twin studies have shown that a significant portion of the variation in DNA methylation at specific loci is attributable to heritable factors. oup.com

Under what conditions do environmentally induced epigenetic changes become stable and heritable?

How has the interplay between genetic and epigenetic variation shaped the evolution of complex traits and disease susceptibility in humans? nih.gov

Future research integrating genomics, epigenomics, and evolutionary biology will be essential to address these questions and fully appreciate the role of this compound in the dynamic relationship between the genome, the environment, and the phenotype. oup.comnih.gov

Q & A

Q. What are the foundational methods for synthesizing Deoxy-5-methylcytidylic acid in laboratory settings?

Synthesis typically involves phosphoramidite chemistry or enzymatic approaches. Key steps include protecting the 5-methylcytidine base, coupling with a deoxyribose derivative, and deprotection under controlled conditions. Experimental protocols should detail reagent stoichiometry, reaction time, and purification via HPLC or column chromatography to ensure purity ≥95% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, while mass spectrometry (MS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 260 nm is standard. Cross-referencing with known spectral libraries ensures accuracy .

Q. What safety protocols are mandatory when handling this compound?

Use fume hoods for airborne control, nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised during powder handling. Emergency showers and eyewash stations must be accessible. Store at -20°C in airtight containers to prevent hydrolysis .

Q. How can researchers confirm the stability of this compound in aqueous buffers?

Conduct accelerated stability studies at varying pH (4–9) and temperatures (4–37°C). Monitor degradation via UV-Vis spectroscopy and quantify half-life using kinetic models. Buffers with chelating agents (e.g., EDTA) reduce metal-catalyzed hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield?

Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology identifies optimal parameters. For enzymatic synthesis, screen thermostable polymerases to enhance efficiency under high-temperature conditions .

Q. What strategies resolve contradictions in NMR data during structural validation?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous ³¹P peaks, compare with isotopically labeled analogs. If discrepancies persist, cross-validate with X-ray crystallography or computational simulations (DFT) .

Q. How can metabolic pathways involving this compound be studied in cellular systems?

Radiolabel the compound with ¹⁴C or ³H and track incorporation into DNA via scintillation counting. Combine with LC-MS/MS to identify metabolites. CRISPR-based knockout models can elucidate enzyme-specific roles in methylation or degradation .

Q. What computational models predict the reactivity of this compound in biological environments?

Molecular dynamics (MD) simulations assess base-pairing behavior in DNA duplexes. Density Functional Theory (DFT) calculates electron distribution to predict sites prone to oxidative damage. Pair these with in vitro assays to validate predictions .

Q. How can researchers ensure reproducibility in studies involving this compound?

Standardize protocols using MIAME (Minimum Information About a Chemical Experiment) guidelines. Share raw spectral data and chromatograms in supplementary materials. Collaborate with third-party labs for inter-laboratory validation .

Q. What are best practices for documenting experimental data in peer-reviewed publications?

Include detailed methods sections with reagent lot numbers, instrument calibration details, and statistical analyses (e.g., ANOVA for triplicate experiments). Use tables to summarize purity, yield, and stability data. Adhere to IUPAC nomenclature and cite spectral databases (e.g., PubChem) .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between analytical techniques (e.g., HPLC vs. MS).
  • Experimental Design : For dose-response studies, apply Hill equation modeling to quantify efficacy thresholds .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.